molecular formula C14H11FO2 B12073818 2-(5-Fluoro-[1,1'-biphenyl]-2-yl)acetic acid

2-(5-Fluoro-[1,1'-biphenyl]-2-yl)acetic acid

Cat. No.: B12073818
M. Wt: 230.23 g/mol
InChI Key: KURNQUVQUPIVNF-UHFFFAOYSA-N
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Description

2-(5-Fluoro-[1,1'-biphenyl]-2-yl)acetic acid (CAS: 1261771-56-5) is a biphenyl-substituted acetic acid derivative characterized by:

  • Core structure: A biphenyl system (two connected benzene rings).
  • Substituents: A fluorine atom at the 5-position of the proximal benzene ring and an acetic acid group (-CH₂COOH) at the 2-position of the distal ring.

This compound is synthesized via palladium-catalyzed cross-coupling reactions, as seen in analogous biphenyl systems (e.g., Suzuki-Miyaura coupling ).

Properties

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

2-(4-fluoro-2-phenylphenyl)acetic acid

InChI

InChI=1S/C14H11FO2/c15-12-7-6-11(8-14(16)17)13(9-12)10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)

InChI Key

KURNQUVQUPIVNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of 2-(5-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-(5-Fluoro-[1,1’-biphenyl]-2-yl)ketone or 2-(5-Fluoro-[1,1’-biphenyl]-2-yl)carboxylic acid.

    Reduction: Formation of 2-(5-Fluoro-[1,1’-biphenyl]-2-yl)ethanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its anti-inflammatory and analgesic properties, similar to other biphenyl derivatives.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain. The fluorine atom enhances the compound’s binding affinity and selectivity towards its target enzymes.

Comparison with Similar Compounds

Substituent Variations and Positions

Key structural differences among biphenyl acetic acid derivatives include substituent type, position, and electronic effects:

Compound Name Substituent(s) and Position(s) Key Features Reference
2-(5-Fluoro-[1,1'-biphenyl]-2-yl)acetic acid Fluorine (5-position), acetic acid (2-position) High electronegativity from fluorine; polarizable acetic acid group .
4-Biphenylacetic acid Acetic acid (4-position) Steric hindrance at the 4-position; less polar than 2-substituted analogues .
(R)-2-(4'-Methyl-[1,1'-biphenyl]-2-yl)acetic acid (3a) Methyl (4'-position), pivaloyloxy group Electron-donating methyl enhances stability; esterified acetic acid .
(R)-2-(4'-Trifluoromethyl-[1,1'-biphenyl]-2-yl)acetic acid (3f) Trifluoromethyl (4'-position) Strong electron-withdrawing effect; increased acidity .
2-(4'-Chloro-[1,1'-biphenyl]-2-yl)acetic acid Chlorine (4'-position) Larger halogen atom; potential for halogen bonding .

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -F) increase acidity and alter electronic properties compared to electron-donating groups (e.g., -CH₃).
  • Substitution at the 4'-position (distal ring) vs. 5-position (proximal ring) influences steric interactions and molecular dipole moments.

Key Observations :

  • Trifluoromethyl (-CF₃) and bulkier substituents reduce yields due to steric hindrance or electronic deactivation .
  • Optimized conditions (e.g., HFIP solvent) may improve efficiency for specific substrates .

Physicochemical and Spectroscopic Properties

NMR and HRMS data highlight substituent effects:

  • 1H NMR Shifts: Aromatic protons near electron-withdrawing groups (e.g., -CF₃ in 3f) exhibit downfield shifts (δ 7.67–7.53 ppm) compared to methyl-substituted analogues (δ 7.36–7.24 ppm in 3a) .
  • Acidity :

    • Trifluoromethyl derivatives (e.g., 3f) have lower pKa values due to the -CF₃ group’s electron-withdrawing nature .
    • Methyl-substituted derivatives (e.g., 3a) are less acidic .

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